molecular formula C23H21ClN4O6 B234270 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Numéro de catalogue B234270
Poids moléculaire: 484.9 g/mol
Clé InChI: JCJBPRZVBKFQMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide works by inhibiting the SYK pathway, which is involved in the activation of immune cells, including B-cells, T-cells, and mast cells. SYK is a non-receptor tyrosine kinase that plays a critical role in the activation of immune cells and the production of inflammatory cytokines. N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide binds to the ATP-binding site of SYK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. It inhibits the activation of B-cells, T-cells, and mast cells, leading to a decrease in the production of inflammatory cytokines. N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide also induces apoptosis in cancer cells by inhibiting the survival pathways activated by SYK. In addition, N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages as a research tool, including its specificity for the SYK pathway, its favorable safety profile, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. For example, N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide may not be effective in all types of cancer, and its efficacy may be affected by the genetic makeup of the cancer cells. In addition, N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer and autoimmune disorders. Another area of interest is the identification of biomarkers that can predict the response to N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide treatment. Furthermore, the development of more potent and selective SYK inhibitors could lead to improved therapeutic outcomes and fewer off-target effects. Finally, the clinical development of N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is ongoing, and further studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a small molecule inhibitor that targets the SYK pathway and has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied in preclinical models. N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has significant biochemical and physiological effects and a favorable safety profile, making it a promising research tool and potential therapeutic agent. However, there are also limitations to its use in lab experiments, and further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves several steps, starting with the reaction of 4-(5-chloro-2-methoxybenzoyl) piperazine with 4-nitrophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 5-nitro-2-furamide to yield N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has also demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting the SYK pathway, which is involved in the activation of immune cells. Furthermore, N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has shown potential in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

Propriétés

Nom du produit

N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Formule moléculaire

C23H21ClN4O6

Poids moléculaire

484.9 g/mol

Nom IUPAC

N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C23H21ClN4O6/c1-33-19-7-2-15(24)14-18(19)23(30)27-12-10-26(11-13-27)17-5-3-16(4-6-17)25-22(29)20-8-9-21(34-20)28(31)32/h2-9,14H,10-13H2,1H3,(H,25,29)

Clé InChI

JCJBPRZVBKFQMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

SMILES canonique

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.